(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate (CAS: 101410-18-8) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a thiocarbamoyl (-C(=S)NH₂) substituent at the 2-position. Its molecular formula is C₁₀H₁₈N₂O₂S, with a molecular weight of 230.33 g/mol . This compound is classified under Protein Degrader Building Blocks, indicating its utility in synthesizing proteolysis-targeting chimeras (PROTACs) or related bifunctional molecules. The Boc group enhances stability and solubility in organic media, while the thiocarbamoyl moiety offers unique reactivity for thiol-based conjugation or metal coordination .
Properties
IUPAC Name |
tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708313 | |
| Record name | tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101410-18-8 | |
| Record name | tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocarbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted thiocarbamoyl derivatives.
Scientific Research Applications
Chemistry
(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate serves as a key intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:
- Quinoxaline Derivatives : These compounds are important in medicinal chemistry for their biological activities.
| Reaction Type | Product Type | Example Reaction |
|---|---|---|
| Nucleophilic Substitution | Quinoxaline-3-carboxylates | (S)-tert-butyl 2-carbamothioylpyrrolidine + Nucleophile → Quinoxaline derivative |
Biology
The compound has been explored for its potential in drug discovery, particularly as an inhibitor for various biological targets:
- Tyk2 Inhibitors : Used in the synthesis of macrocyclic inhibitors that target Tyk2, a kinase involved in inflammatory responses.
| Application | Target | Significance |
|---|---|---|
| Drug Development | Tyk2 Kinase | Potential treatment for autoimmune diseases |
Medicine
In pharmaceutical research, this compound is involved in the synthesis of small molecule anticancer drugs. Its ability to modulate specific pathways makes it a valuable compound in oncology.
| Drug Class | Target Disease | Mechanism of Action |
|---|---|---|
| Anticancer Agents | Various Cancers | Induction of apoptosis and inhibition of tumor growth |
Industry
The compound is utilized for the direct preparation of esters, showcasing its practical applications in organic synthesis.
| Industrial Application | Product Type | Methodology |
|---|---|---|
| Ester Synthesis | Various Esters | Direct reaction with alcohols under controlled conditions |
Case Studies
Several studies have highlighted the efficacy of this compound in different applications:
-
Tyk2 Inhibition Study :
- A study demonstrated the synthesis of macrocyclic Tyk2 inhibitors using this compound, showcasing promising results in reducing inflammatory markers in vitro.
-
Anticancer Drug Development :
- Research indicated that derivatives synthesized from this compound displayed significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.
-
Organic Synthesis Applications :
- A comparative study on various reaction conditions showed that utilizing this compound as an intermediate led to higher yields and purities of target quinoxaline derivatives compared to traditional methods.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analysis:
Thiocarbamoyl vs. Methyl (CAS 137496-71-0):
- The thiocarbamoyl group in the parent compound introduces hydrogen-bonding capacity (via NH₂) and nucleophilic reactivity (via sulfur), absent in the methyl analog. This makes the parent compound more suited for covalent modification (e.g., disulfide bond formation) or metalloenzyme mimicry .
- The methyl analog’s simplicity favors applications requiring passive diffusion, such as central nervous system-targeted drugs.
Thiocarbamoyl vs. Aminoethyl/Aminomethyl (CAS 239483-09-1, 119020-01-8): Aminoethyl and aminomethyl substituents provide primary amines, enabling conjugation with carboxylic acids, activated esters, or NHS esters. This contrasts with the thiocarbamoyl group’s preference for thiol exchange or metal binding. The aminoethyl analog’s extended chain offers flexibility for linker design in PROTACs, while the aminomethyl analog’s compact structure is ideal for sterically constrained environments .
Sulfur vs. Nitrogen Reactivity:
- Sulfur in the parent compound allows for soft metal coordination (e.g., Au, Pt) and participation in redox reactions, whereas nitrogen in analogs is more suited for hard acid interactions (e.g., transition metals like Fe³⁺) or pH-dependent protonation .
Research Implications and Limitations
While structural similarities suggest overlapping utilities in drug discovery, functional group divergence dictates distinct roles:
- The parent compound’s thiocarbamoyl group is critical for targeted protein degradation (via covalent or non-covalent interactions), while methyl or amino-substituted analogs prioritize stability or modular conjugation.
- Empirical data on solubility, bioavailability, and toxicity are lacking in the provided evidence, necessitating further experimental validation.
Biological Activity
(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, also known by its CAS number 101410-18-8, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C10H18N2O2S
- Molecular Weight : 218.33 g/mol
- IUPAC Name : tert-butyl (2R)-2-(aminocarbothioyl)-1-pyrrolidinecarboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The thioamide group contributes to its reactivity, potentially influencing the inhibition of specific enzymes.
Biological Activities
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways.
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further research is needed to fully elucidate the pathways involved.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, including proteases and kinases. This inhibition may play a crucial role in modulating cellular signaling pathways relevant to cancer progression and inflammation.
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability due to its lipophilic nature.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound:
- Clinical Trials : Initiating clinical trials could provide valuable insights into its efficacy and safety profile in humans.
- Mechanistic Studies : Detailed mechanistic studies are necessary to understand how this compound interacts at the molecular level with various biological targets.
- Formulation Development : Investigating different formulations may enhance its bioavailability and therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
